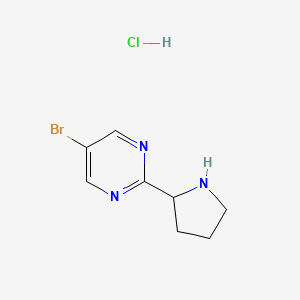

5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H10BrN3 . It has a molecular weight of 228.09 . The compound is typically stored in a dark place, sealed in dry, room temperature conditions .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is 1S/C8H10BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2 . This indicates the presence of a bromine atom, a pyrimidine ring, and a pyrrolidine ring in the molecule.Physical and Chemical Properties Analysis

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is a solid compound . The compound’s SMILES string is Brc1ccc(nc1)N2CCCC2 .Scientific Research Applications

Antiviral and Antiretroviral Activity

5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride derivatives have been evaluated for their antiviral properties against a range of RNA and DNA viruses. For instance, C-5 substituted analogues of tubercidin, which include 5-bromo derivatives, have shown substantial activity against RNA viruses. These derivatives are noted for their potential as biologically active agents, albeit with noted toxicity to host cells (Bergstrom et al., 1984). Furthermore, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, with 5-bromo modifications, have been synthesized and evaluated for their inhibitory activity against retroviruses, showing significant potential for HIV treatment with minimal cytostatic effects to cell cultures (Hocková et al., 2003).

Organic Synthesis and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pyrimidine derivatives with potential pharmaceutical applications. For example, its role in the new route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives showcases its utility in creating compounds with potential biological activities (Rahimizadeh et al., 2007). Additionally, its application in the selective palladium-mediated functionalization for the synthesis of natural alkaloids, such as variolin B, highlights its significance in the field of organic chemistry and drug synthesis (Baeza et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrrolidine derivatives have been studied for their binding conformation and potency towards rorγt . More research is needed to identify the specific targets of this compound.

Mode of Action

Pyrrolidine derivatives have been shown to interact with their targets, leading to changes in the activity of those targets

Biochemical Pathways

Pyrrolidine derivatives have been associated with the regulation of proteins involved in the detoxification and clearance of foreign toxic substances from the body . More research is needed to identify the exact pathways affected by this compound.

Result of Action

Certain pyrimidine derivatives have been shown to inhibit collagen prolyl-4-hydroxylase . More research is needed to understand the specific effects of this compound.

Properties

IUPAC Name |

5-bromo-2-pyrrolidin-2-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3.ClH/c9-6-4-11-8(12-5-6)7-2-1-3-10-7;/h4-5,7,10H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYFEUCHYFCWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=N2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({2-[(furan-2-yl)methoxy]-4-methylphenyl}methyl)prop-2-enamide](/img/structure/B2938914.png)

![6-Chloroimidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2938915.png)

![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2938917.png)

![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(methylsulfanyl)benzamide](/img/structure/B2938920.png)

![Methyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate](/img/structure/B2938924.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2938933.png)

![3-Methoxy-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2938936.png)